N-(4-ethoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N5O6S/c1-2-46-29-14-12-27(13-15-29)38-34(43)23-49-37-39-31-21-33-32(47-24-48-33)20-30(31)36(45)42(37)22-25-8-10-26(11-9-25)35(44)41-18-16-40(17-19-41)28-6-4-3-5-7-28/h3-15,20-21H,2,16-19,22-24H2,1H3,(H,38,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLVXFPNWXZTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized using a variety of methods, including the Gould–Jacob and Friedländer synthesis protocols.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Thioacetamide Linkage Formation: The thioacetamide linkage is formed by reacting the quinazoline derivative with thioacetic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline core and the thioacetamide linkage.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Industry
In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, while the piperazine moiety can modulate receptor activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on structural formula.
Key Findings :
- The phenylpiperazine group introduces basic nitrogen atoms , which may improve interaction with GPCRs or serotonin receptors, a feature absent in simpler thioacetamide derivatives .
Piperazine-Containing Analogs
Piperazine derivatives are common in antipsychotic and antidepressant drugs. The phenylpiperazine-carboxylate group in the target compound differs from typical piperazine substitutions (e.g., alkylpiperazines in ). This aromatic substitution likely reduces metabolic degradation compared to alkyl variants, as evidenced by studies on similar compounds .
Substituent Effects on Bioactivity
- Ethoxy Group : The 4-ethoxyphenyl moiety may confer metabolic stability by resisting oxidative dealkylation, a common issue with methoxy groups .
- Nitro vs. Ethoxy: highlights that nitro groups on aryl rings enhance antimycobacterial activity in quinazolinones. In contrast, the ethoxy group’s electron-donating nature may shift activity toward targets requiring hydrophobic interactions (e.g., kinase ATP-binding pockets) .
Methodological Considerations in Similarity Analysis
- Tanimoto Coefficients: As per , similarity indexing using fingerprint-based methods (e.g., R programming or Shiny applications) would classify the target compound as moderately similar (~40–60%) to simpler quinazolinones due to its extended substituents .
- Spectroscopic Comparisons: IR and NMR data (e.g., C=O stretch at ~1660–1670 cm⁻¹, quinazolinone aromatic protons at δ 7.2–8.0 ppm) align with analogs in and , confirming core structural integrity .
Biological Activity
N-(4-ethoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action based on available research.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C28H30N4O4S |
| Molecular Weight | 502.63 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available in the provided sources |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation and survival. It is hypothesized that the quinazoline moiety interacts with kinases that regulate cell cycle progression.
- Case Studies : In vitro studies on similar quinazoline derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. A notable study demonstrated a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range.
Antimicrobial Activity
The compound's piperazine component suggests potential antimicrobial properties. Piperazine derivatives have been noted for their ability to inhibit bacterial growth and may act synergistically with other antimicrobial agents.
- Research Findings : A study evaluating piperazine derivatives found significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may also exhibit neuropharmacological effects:
- Antidepressant and Anxiolytic Activities : Research has indicated that piperazine derivatives can modulate serotonin receptors, suggesting potential use in treating mood disorders.
- Case Studies : Experimental models have shown that certain piperazine-containing compounds reduce anxiety-like behaviors in rodents through their action on the central nervous system.
Summary of Biological Activities
| Biological Activity | Evidence/Findings |
|---|---|
| Anticancer | Significant cytotoxicity against various cancer cell lines |
| Antimicrobial | Inhibition of bacterial growth; effective against multiple strains |
| Neuropharmacological | Potential antidepressant effects; modulation of serotonin receptors |
Q & A
Q. Q1. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Synthesis involves multi-step organic reactions requiring precise control of temperature, solvent selection (e.g., ethanol or DMSO), and reaction time to avoid decomposition of intermediates . Catalysts like sodium hydride or potassium carbonate are critical for sulfanyl and quinazolinone ring formation. Optimization strategies include:
- Stepwise monitoring : Use TLC or HPLC to track reaction progress .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
- Yield improvement : Adjust stoichiometry of reagents (e.g., thiol-acetamide coupling) .
Q. Q2. How can researchers confirm the structural integrity of this compound?
A combination of analytical techniques is essential:
- NMR spectroscopy : Assign peaks for ethoxyphenyl, sulfanyl, and quinazolinone moieties .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₃₇H₃₆N₄O₇S) .
- IR spectroscopy : Identify functional groups like carbonyl (C=O) and sulfanyl (S-H) .
- X-ray crystallography : Resolve crystal packing and stereochemistry in solid state .
Intermediate-Level Research Questions
Q. Q3. What methodologies are recommended for evaluating its potential biological activity?
- In vitro assays :
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial : Disk diffusion assays using Gram-positive/negative bacteria .
- Enzyme inhibition : Kinase or protease inhibition studies via fluorometric/colorimetric assays .
- Computational docking : Predict binding affinity to targets like PI3K or EGFR using AutoDock Vina .
Q. Q4. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 μM) .
- Orthogonal assays : Cross-validate cytotoxicity results using flow cytometry (apoptosis) and Western blot (protein expression) .
- Control experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to benchmark activity .
Advanced Research Questions
Q. Q5. What strategies are effective for establishing structure-activity relationships (SAR)?
- Systematic substitution : Modify the ethoxyphenyl or phenylpiperazine groups to assess impact on bioactivity .
- Pharmacophore modeling : Identify critical moieties (e.g., sulfanyl group) using Schrödinger Suite .
- Metabolite profiling : Use LC-MS/MS to track metabolic stability and active metabolites .
Q. Q6. How can stability and solubility challenges be addressed during formulation studies?
- Solubility enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
- Accelerated stability studies : Expose the compound to varying pH (2–12), temperatures (4–40°C), and light to identify degradation pathways .
- Solid-state analysis : Use DSC and PXRD to monitor polymorphic transitions .
Mechanistic and Translational Questions
Q. Q7. What experimental designs are suitable for probing its mechanism of action?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Proteomics : SILAC labeling to quantify changes in protein expression .
- In vivo models : Xenograft studies in nude mice to evaluate tumor suppression efficacy .
Q. Q8. How can researchers mitigate toxicity risks in preclinical development?
- In vitro toxicity screening : Ames test for mutagenicity and hERG assay for cardiotoxicity .
- In vivo safety : Maximum tolerated dose (MTD) studies in rodents, monitoring liver/kidney function .
- Metabolite identification : Use LC-HRMS to detect reactive metabolites that may cause off-target effects .
Data Interpretation and Collaboration
Q. Q9. How should researchers approach conflicting spectroscopic or crystallographic data?
- Data triangulation : Compare NMR, HRMS, and X-ray results to resolve ambiguities in stereochemistry .
- Dynamic NMR : Study temperature-dependent conformational changes in solution .
- Collaboration : Partner with crystallography facilities for high-resolution structural validation .
Q. Q10. What interdisciplinary approaches can expand its applications beyond therapeutics?
- Material science : Investigate self-assembly properties for nanotechnology applications .
- Chemical biology : Use as a probe to study quinazolinone-dependent enzymatic pathways .
- Cross-disciplinary collaboration : Partner with computational chemists and pharmacologists for multi-omics integration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
